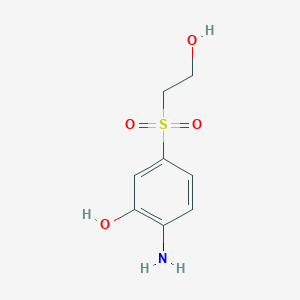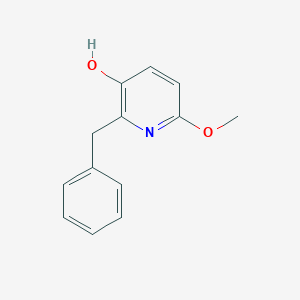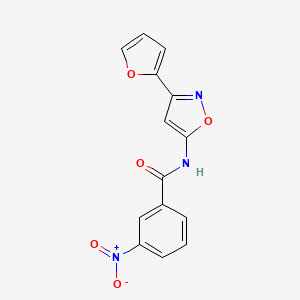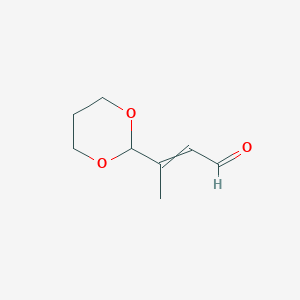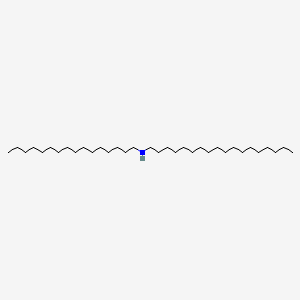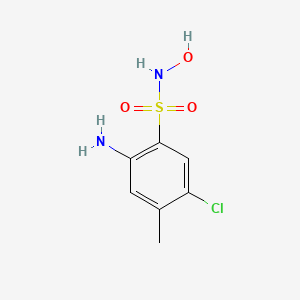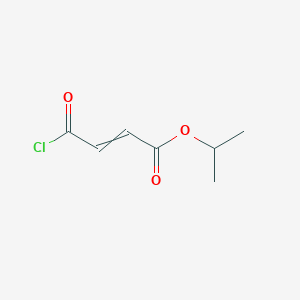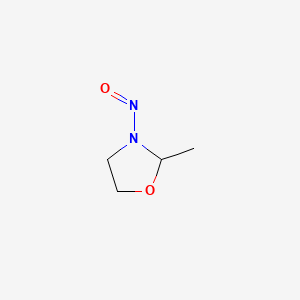
2-Methyl-3-nitrosooxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-nitrosooxazolidine is a heterocyclic organic compound with the molecular formula C4H8N2O2 It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrosooxazolidine can be synthesized through several methods. One common approach involves the reaction of monoethanolamine with nitrosating agents under controlled conditions . The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
2-Methyl-3-nitrosooxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxyacetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-nitrosooxazolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-nitrosooxazolidine involves its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-nitrosooxazoline
- 2-Methyl-3-nitrosooxazole
- 2-Methyl-3-nitrosooxazolidinone
Uniqueness
2-Methyl-3-nitrosooxazolidine stands out due to its specific ring structure and the presence of both methyl and nitroso groups. This combination imparts unique reactivity and potential applications compared to other similar compounds. For instance, the presence of the nitroso group makes it particularly useful in nitrosation reactions and as a biochemical probe.
特性
CAS番号 |
39884-53-2 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
2-methyl-3-nitroso-1,3-oxazolidine |
InChI |
InChI=1S/C4H8N2O2/c1-4-6(5-7)2-3-8-4/h4H,2-3H2,1H3 |
InChIキー |
WZXMHOWKASEOKI-UHFFFAOYSA-N |
正規SMILES |
CC1N(CCO1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


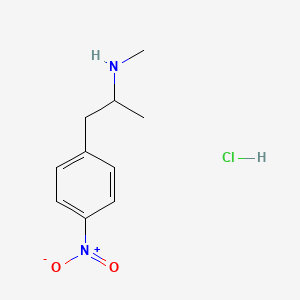
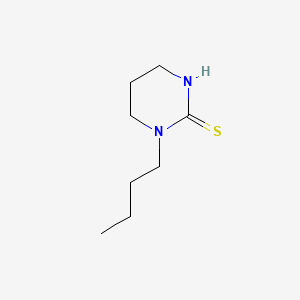
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)

